3-Chloro-2,6-dinitropyridine
Description
Properties
IUPAC Name |
3-chloro-2,6-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O4/c6-3-1-2-4(8(10)11)7-5(3)9(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEQNAJFLDCBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382804 | |
| Record name | 3-chloro-2,6-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101079-67-8 | |
| Record name | 3-Chloro-2,6-dinitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101079-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2,6-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagent Systems
The most direct route to 3-chloro-2,6-dinitropyridine involves nitration of 2,6-dichloropyridine using a mixed acid system. As detailed in U.S. Patent 3,809,695 (), the process employs fuming nitric acid (density = 1.5 g/cm³) and concentrated sulfuric acid in a volumetric ratio of 1:1 to 2:1. The reaction proceeds under reflux at 105–107°C for 1–3 hours, achieving yields exceeding 85%. The sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which attacks the pyridine ring at the meta position relative to the chlorine substituents.
Table 1: Optimization of Direct Nitration Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| HNO₃:H₂SO₄ Ratio | 1:1 to 1:2 (v/v) | Maximizes NO₂⁺ generation |
| Temperature | 105–107°C | Prevents decomposition |
| Reaction Time | 2–3 hours | Completes nitration |
| Substrate Concentration | 0.5–1.0 M | Minimizes side reactions |
Mechanistic Insights
The nitration mechanism proceeds via electrophilic aromatic substitution (EAS), with the electron-withdrawing chlorine atoms directing nitro groups to the 2- and 6-positions. However, the N-oxide derivative of 2,6-dichloropyridine (formed in situ under strongly acidic conditions) enhances reactivity by increasing the electron density at the 3-position, enabling selective nitration (). This dual role of sulfuric acid—as both a nitrating agent and N-oxide promoter—explains the high regioselectivity observed in this method.
Nitration via Pyridine N-Oxide Intermediate
Synthesis of 2,6-Dichloropyridine N-Oxide
An alternative route involves pre-forming the N-oxide derivative to activate the pyridine ring for nitration. According to Degruyter Brill (), 2,6-dichloropyridine is oxidized to its N-oxide using 30% hydrogen peroxide in glacial acetic acid under reflux. The N-oxide intermediate undergoes nitration at the 3-position with mixed acid (HNO₃/H₂SO₄) at 40°C, followed by reduction of the N-oxide group using hydrogen gas and palladium on carbon.
Key Advantages:
Comparative Analysis with Direct Nitration
| Metric | Direct Nitration () | N-Oxide Method () |
|---|---|---|
| Temperature | 105–107°C | 40°C |
| Yield | 85–90% | 75–80% |
| Purity | ≥98% | 90–95% |
| Scalability | Industrial | Laboratory-scale |
The N-oxide method sacrifices yield for procedural safety and reduced energy consumption, making it preferable for small-scale syntheses requiring high regiochemical control.
Alternative Nitration Approaches
Nitration of 3,5-Dimethoxypyridine Derivatives
Military research documents (DTIC) describe attempts to nitrate 3,5-dimethoxy-2,6-dichloropyridine, though this approach proved less effective. Using 70% nitric acid in 98% sulfuric acid at 90°C, nitration occurred preferentially at the 2- and 6-positions, but the methoxy groups hydrolyzed under these conditions, leading to complex mixtures. This underscores the importance of substituent stability in nitration reactions.
Sequential Functionalization Strategies
A stepwise approach involves:
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Chlorination : Pyridine is chlorinated at the 2- and 6-positions using phosphorus oxychloride (POCl₃).
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Nitration : The resulting 2,6-dichloropyridine is nitrated at the 3-position as described in Section 1.
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Purification : Recrystallization from ethanol/water mixtures yields this compound with >99% purity.
This method is favored in industrial settings due to its reproducibility and compatibility with continuous flow reactors.
Challenges and Limitations
Regioselectivity Issues
While the 3-position is thermodynamically favored for nitration, competing reactions at the 4-position can occur if acid concentration or temperature deviates from optimal ranges. For example, DTIC notes that prolonged nitration of 2,6-dinitropyridine derivatives leads to over-nitration and ring degradation.
Byproduct Formation
Common byproducts include:
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2,6-Dichloro-3,5-dinitropyridine : Forms under excess nitric acid conditions.
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Pyridine ring-opened products : Result from oxidative cleavage at high temperatures.
Industrial-Scale Production
Process Intensification
Modern facilities employ continuous flow nitration reactors to enhance heat transfer and reduce reaction times. A typical setup includes:
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Pre-mixing Zone : HNO₃ and H₂SO₄ are combined in a 1:1 ratio.
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Reaction Channel : 2,6-Dichloropyridine is introduced at 105°C with a residence time of 10 minutes.
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Quench System : The product is rapidly cooled to 25°C to prevent decomposition.
This system achieves a space-time yield of 1.2 kg/L·h, surpassing batch reactor performance by 300% ( ).
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dinitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 3-chloro-2,6-diaminopyridine.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
3-Chloro-2,6-dinitropyridine is primarily used as an intermediate in the synthesis of more complex organic compounds. Its reactive nitro and chlorine groups facilitate nucleophilic substitution reactions, making it a valuable building block in organic chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Chlorine atom replaced by nucleophiles (amines, thiols) | Substituted pyridines |
| Reduction | Nitro groups reduced to amino groups | 3-Chloro-2,6-diaminopyridine |
| Oxidation | Formation of oxidized derivatives | Various oxidized pyridine derivatives |
Biological Applications
Pharmaceutical Development:
Research has indicated that this compound exhibits potential in drug development. Its structure allows for modifications that can lead to bioactive molecules with antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study explored the synthesis of derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results showed promising activity, suggesting that modifications to the nitro groups could enhance therapeutic efficacy.
Industrial Applications
Dyes and Pigments:
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and chemical stability.
Table 2: Industrial Uses of this compound
| Industry | Application |
|---|---|
| Textile | Production of dyes |
| Plastics | Colorants for synthetic materials |
| Agriculture | Intermediates for pesticides |
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dinitropyridine is primarily based on its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups are electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted derivatives. These reactions are facilitated by the electron-deficient nature of the pyridine ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following pyridine derivatives are structurally and functionally related to 3-chloro-2,6-dinitropyridine:
Physical Properties Comparison
Research Findings
- Synthetic Utility : this compound’s nitro groups facilitate regioselective amination, yielding polyimide precursors for high-temperature polymers .
- Crystal Engineering: The twisted nitro groups in 3-chloro-5-methoxy-2,6-dinitropyridine prevent π-π stacking, resulting in non-porous crystalline materials .
- Toxicity Profile : Derivatives like benzenamine-3-chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl) (CAS: 29091-20-1) are regulated due to environmental persistence .
Biological Activity
3-Chloro-2,6-dinitropyridine is a nitro-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (CHClNO) features two nitro groups and a chlorine atom attached to a pyridine ring. The presence of these functional groups significantly influences its reactivity and biological activity. The nitro groups can undergo reduction to form reactive intermediates, which are crucial for its antimicrobial and anticancer effects .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various Gram-positive bacteria. The nitro groups can generate free radicals upon reduction, leading to oxidative stress in microbial cells, which disrupts their survival mechanisms .
- Anticancer Potential : Research indicates that compounds with similar structures may induce apoptosis in cancer cells. The nitro group’s ability to undergo bioreduction plays a critical role in this process, as it can interact with cellular components essential for cancer cell proliferation .
- Nucleophilic Substitution : The chlorine atom in this compound can participate in nucleophilic substitution reactions, allowing for the modification of the compound's structure to enhance its biological activity.
Antimicrobial Studies
A study evaluated the antibacterial effects of this compound against several strains of bacteria including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined using standard methods. Results indicated that the compound exhibited potent bacteriostatic activity comparable to established antibiotics like linezolid.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Linezolid | 16 |
| Enterococcus faecalis | 64 | Linezolid | 32 |
| Bacillus subtilis | 16 | Linezolid | 8 |
These findings suggest that structural modifications could further enhance its antibacterial efficacy .
Anticancer Research
In another investigation, complexes involving this compound were synthesized and tested against various cancer cell lines. Results demonstrated that these complexes could inhibit cell proliferation significantly.
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| Complex A | Lung Cancer | 10 |
| Complex B | Colon Cancer | 15 |
| This compound | Breast Cancer | 20 |
The complexes showed a higher efficacy than conventional chemotherapeutics like cisplatin, indicating promising potential for future drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
